2-Hydrazino-3-(trifluoromethyl)quinoxaline

Description

Significance of Quinoxaline (B1680401) Heterocycles in Contemporary Organic and Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a foundational scaffold for a vast array of molecules with significant applications in medicinal chemistry. rsc.org These derivatives have garnered considerable attention due to their diverse and potent pharmacological activities. The inherent chemical properties of the quinoxaline ring system, such as its aromaticity and the presence of nitrogen atoms, allow for a wide range of chemical modifications, leading to a high degree of molecular diversity. semanticscholar.org

The biological importance of quinoxaline derivatives is extensive, with reported activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.gov For instance, certain quinoxaline derivatives have demonstrated efficacy against various cancer cell lines, showcasing their potential as antineoplastic agents. nih.govnih.gov The versatility of the quinoxaline scaffold allows for the introduction of various functional groups, which can modulate the biological activity and pharmacokinetic properties of the resulting molecules. This has made quinoxalines a privileged structure in drug discovery and development. semanticscholar.org

The development of novel synthetic methodologies has further propelled research into quinoxaline chemistry. Modern synthetic routes offer efficient and selective ways to functionalize the quinoxaline core, enabling the creation of extensive libraries of compounds for biological screening. nih.gov The continuous exploration of quinoxaline derivatives underscores their enduring importance in the quest for new therapeutic agents.

Overview of 2-Hydrazino-3-(trifluoromethyl)quinoxaline within the Context of Functionalized Quinoxaline Derivatives

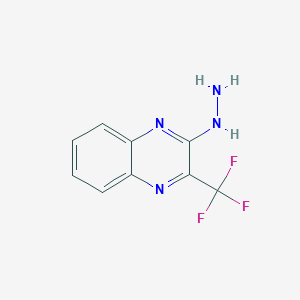

The compound this compound represents a specific functionalization of the quinoxaline scaffold, incorporating two key substituents: a hydrazino group at the C2 position and a trifluoromethyl group at the C3 position. While specific research focusing exclusively on this compound is limited, its structure suggests significant potential based on the known properties of its constituent functional groups.

The hydrazino moiety is a versatile functional group in organic synthesis and is a key component in many biologically active molecules. Hydrazinoquinoxalines are important intermediates for the synthesis of a variety of fused heterocyclic systems, such as triazoloquinoxalines. rsc.orgmdpi.com The reactivity of the hydrazino group allows for further molecular elaboration, making it a valuable handle for creating more complex derivatives. mdpi.com For example, 3-hydrazinoquinoxaline derivatives have been used as precursors in the synthesis of compounds with antimicrobial activity. mdpi.com

The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. The incorporation of a trifluoromethyl group can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. researchgate.net In the context of quinoxalines, the introduction of a trifluoromethyl group has been shown to enhance anti-mycobacterial activity in quinoxaline 1,4-dioxide derivatives. nih.gov Specifically, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial properties. nih.gov

Therefore, this compound combines the synthetic utility of the hydrazino group with the property-modulating effects of the trifluoromethyl group. This positions the compound as a potentially valuable building block for the synthesis of novel quinoxaline derivatives with tailored biological activities. The table below summarizes the biological activities associated with different classes of functionalized quinoxalines, highlighting the potential areas of application for derivatives of this compound.

| Quinoxaline Derivative Class | Reported Biological Activities |

| General Quinoxalines | Antimicrobial, Antiviral, Anticancer, Anti-inflammatory semanticscholar.orgnih.gov |

| Hydrazinoquinoxalines | Antimicrobial, Anticonvulsant, Analgesic, Anti-inflammatory, Antitumor nih.gov |

| Trifluoromethylquinoxalines | Antitumor, Antimicrobial, Anti-mycobacterial nih.govnih.gov |

| Quinoxaline-1,4-dioxides | Antibacterial, Antitumor nih.govnih.gov |

| Triazoloquinoxalines | Antibacterial, Antifungal, Algicidal nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDYZMHLSFGKGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazino 3 Trifluoromethyl Quinoxaline and Analogous Structures

Direct Synthetic Approaches to 2-Hydrazino-3-(trifluoromethyl)quinoxaline

Direct synthesis of this compound can be achieved through methods that construct the quinoxaline (B1680401) ring system with the hydrazino group precursor already in place or through the direct conversion of a closely related quinoxaline derivative.

The foundational and most classical method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.orgrsc.orgrsc.org This approach is highly versatile and can be adapted to produce the 3-(trifluoromethyl)quinoxaline scaffold, which is a direct precursor to the target compound.

The synthesis commences with the reaction between an appropriate o-phenylenediamine and a trifluoromethyl-containing α-dicarbonyl species, such as 1,1,1-trifluoropropane-2,3-dione. The reaction is typically acid-catalyzed and proceeds at elevated temperatures. rsc.org While this method directly yields the 2-methyl-3-(trifluoromethyl)quinoxaline core, modifications to the dicarbonyl component can introduce other functionalities. The versatility of this reaction allows for the use of various substituted o-phenylenediamines to generate a library of derivatives.

Table 1: Examples of Condensation Reactions for Quinoxaline Core Synthesis

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Product | Reference |

| o-Phenylenediamine | Benzil | Ethanol (B145695) / Acetic Acid | 2,3-Diphenylquinoxaline (B159395) | rsc.org |

| o-Phenylenediamine | 1,6-Diphenyl-1,3,4,6-hexanetetraone | Ethanol | 2,3-Bis-[(2-hydroxy-2-phenyl)ethenyl]quinoxaline | acs.org |

| Substituted o-phenylenediamines | 1,2-Diketones | EtOH or HOAc/NaOAc | 2,3-Disubstituted quinoxalines |

This foundational condensation reaction is pivotal for creating the core structure, which can then be further functionalized to introduce the hydrazino group.

A more targeted and common strategy for the synthesis of this compound involves the functional group interconversion of a pre-formed quinoxaline derivative. A key intermediate in this pathway is 3-(trifluoromethyl)quinoxalin-2(1H)-one. This approach typically involves a two-step sequence: conversion of the oxo group to a suitable leaving group, followed by nucleophilic substitution with hydrazine (B178648).

First, the quinoxalin-2(1H)-one is converted into a more reactive 2-chloro-3-(trifluoromethyl)quinoxaline. This is achieved by treatment with a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 2-chloroquinoxaline (B48734) is highly susceptible to nucleophilic attack.

In the second step, the 2-chloro derivative is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O). rsc.org The hydrazine acts as a nucleophile, displacing the chloride ion to form the desired this compound. This nucleophilic aromatic substitution is a robust and widely used method for introducing hydrazino moieties onto heterocyclic rings. rsc.org A similar reaction has been documented where 2,3-dichloroquinoxaline (B139996) is treated with hydrazine hydrate to afford the corresponding hydrazinyl derivative. rsc.org

Another related method involves the direct reaction of a quinoxalin-2,3-dione with hydrazine hydrate, which can yield a 3-hydrazinyl-quinoxalin-2(1H)-one derivative, demonstrating the facile conversion of a quinoxalinone to a hydrazino compound.

Table 2: Functional Group Interconversion Pathway

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product | Reference |

| 3-(trifluoromethyl)quinoxalin-2(1H)-one | SOCl₂ or POCl₃ | 2-Chloro-3-(trifluoromethyl)quinoxaline | Hydrazine Hydrate | This compound | rsc.org |

| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | Thionyl Chloride | 6-Benzoyl-2-chloro-3-methylquinoxaline | n-Butylamine | 6-Benzoyl-2-butylamino-3-methylquinoxaline | |

| 2,3-Dichloroquinoxaline | Hydrazine Hydrate | 2-Chloro-3-hydrazinylquinoxaline | - | - | rsc.org |

Synthesis of Related Quinoxaline Derivatives Featuring Hydrazino and Trifluoromethyl Moieties

The synthesis of structurally related quinoxalines provides valuable insights into the chemistry of this heterocyclic system. These methods often employ different starting materials or reaction strategies to construct the core scaffold.

Trifluoromethyl-β-diketones are valuable building blocks for introducing the trifluoromethyl group into heterocyclic systems. For instance, the synthesis of quinoxaline 1,4-dioxide derivatives has been achieved through the heterocyclization of a substituted benzofuroxan (B160326) with 1,1,1-trifluorohexane-2,4-dione (B1294399) in the presence of triethylamine. This reaction demonstrates the utility of trifluoromethyl-β-diketones in constructing the quinoxaline ring system, which can be a precursor for further derivatization to introduce a hydrazino group.

The compound 3-Aroylmethyl-2-(trifluoromethyl)quinoxaline serves as a key intermediate in the synthesis of other related heterocyclic systems. When these quinoxalines are treated with an excess of hydrazine hydrate in refluxing n-butanol, they undergo a novel ring transformation. Instead of a simple substitution, the reaction proceeds via a double nucleophilic addition of hydrazine to the carbonyl group and the C-2 position of the quinoxaline ring. This is followed by the opening of the diazine ring, ultimately affording 4-arylamino-3-(trifluoromethyl)pyridazines in good yields. This reaction highlights the unique reactivity of the quinoxaline system when activated by the trifluoromethyl group, where it can act as a latent 1,4-diketone. The formation of pyridazino[3,4-b]quinoxaline (B15494367) skeletons as by-products is also observed in this transformation.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like quinoxalines from simple starting materials in a single pot. These reactions are highly valued for their ability to rapidly generate molecular diversity.

Various MCRs have been developed for quinoxaline synthesis. These can include isocyanide-based reactions such as the Ugi reaction, which involves the combination of an o-phenylenediamine, an aldehyde, a carboxylic acid, and an isocyanide. Transition-metal catalyzed MCRs, often employing palladium, are also utilized to construct the quinoxaline ring through sequences like Sonogashira coupling followed by oxidation and cyclization. The direct C–H functionalization of quinoxalin-2(1H)-ones via MCRs has also gained significant attention for creating functionalized derivatives. These powerful strategies provide rapid access to the core quinoxaline structure, which can then be elaborated to include the desired hydrazino and trifluoromethyl groups.

Sustainable and Green Chemistry Approaches in Quinoxaline Synthesis

The synthesis of quinoxaline derivatives, including this compound, has increasingly benefited from the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects like the use of recyclable catalysts, alternative energy sources, and environmentally benign reaction media, including solvent-free conditions benthamdirect.comnih.gov. The traditional condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds often required harsh conditions, such as high temperatures and strong acid catalysts, leading to environmental and economic drawbacks nih.gov. Modern methodologies seek to overcome these limitations by developing more efficient, safer, and sustainable synthetic routes benthamdirect.com.

Application of Recyclable Catalysts (e.g., Sulfamic Acid, Metal Nanoparticles)

Sulfamic Acid and Other Solid Acid Catalysts

Sulfamic acid (H₂NSO₃H) has emerged as an efficient, inexpensive, non-toxic, and recyclable solid acid catalyst for various organic transformations, including the synthesis of quinoxalines researchgate.netbohrium.com. A catalytic system using sulfamic acid in methanol (B129727) has been shown to be highly effective for producing quinoxalines at room temperature, offering quantitative yields and short reaction times. This method's mild acidity makes it suitable for substrates that are sensitive to heat or strong acids researchgate.net.

In addition to sulfamic acid, other related solid acid catalysts have been developed. Cellulose (B213188) sulfuric acid, a biodegradable polymer, serves as an excellent, reusable catalyst for quinoxaline synthesis at room temperature in solvents like water or ethanol, or even under solvent-free conditions by grinding scilit.comresearchgate.nettandfonline.com. Similarly, sulfated polyborate has been utilized as an efficient and recyclable catalyst that possesses both Lewis and Brønsted acidity, facilitating rapid quinoxaline synthesis under solvent-free conditions with high yields ias.ac.in. The reusability of these catalysts is a significant advantage; for instance, cellulose sulfuric acid can be reused for at least three cycles, and sulfated polyborate shows no significant loss in activity after multiple uses tandfonline.comias.ac.in.

| Catalyst | Reaction Conditions | Key Advantages | Reusability | Reference |

|---|---|---|---|---|

| Sulfamic Acid/MeOH | Room Temperature | Mild acidity, quantitative yields, short reaction time. | Recyclable system. | researchgate.net |

| Cellulose Sulfuric Acid | Room Temperature (in H₂O/EtOH or solvent-free) | Biodegradable, inexpensive, high yields. | Reusable for at least 3-5 cycles. | scilit.comresearchgate.nettandfonline.com |

| Sulfated Polyborate | Solvent-free | Possesses Lewis and Brønsted acidity, short reaction times. | Recyclable with no significant loss of activity. | ias.ac.in |

Metal Nanoparticles

Nanomaterials have gained significant attention as catalysts due to their high surface-area-to-volume ratio, which provides a large number of active sites for reactions rsc.org. Various metal nanoparticles have been successfully employed as efficient and reusable catalysts for the synthesis of quinoxaline derivatives under green conditions benthamdirect.comrsc.org.

Examples of nanocatalysts include:

Cobalt Nanoparticles: Cobalt nanoparticles supported on mesoporous silica (B1680970) (SBA-15) have demonstrated excellent activity and stability in synthesizing quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. This catalyst can be reused at least ten times without any detectable loss of activity or cobalt contamination in the final product rsc.orgnih.gov.

Tin(IV) Oxide (SnO₂) Nanoparticles: Aqua-mediated SnO₂ nanoparticles have been used as a benign and recyclable catalyst for quinoxaline synthesis at room temperature. This method is notable for its use of water as a solvent, low catalyst loading (1 mol%), short reaction times (5-10 minutes), and high product yields iau.ir.

Silica (SiO₂) Nanoparticles: SiO₂ nanoparticles have proven to be effective catalysts for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions at room temperature, affording high yields in short reaction times rsc.org.

Other Metal-Based Nanocatalysts: A wide array of other nanocatalysts have been explored, including monoclinic zirconia nanoparticles, nano-BF₃·SiO₂, magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@5-SA), and various supported nanoparticles like nickel and copper oxide nih.govrsc.org. These catalysts often offer high stability, easy magnetic separation for recycling, and excellent yields under mild or solvent-free conditions rsc.org.

| Nanocatalyst | Reaction Conditions | Key Advantages | Reusability | Reference |

|---|---|---|---|---|

| Cobalt on SBA-15 | Mild conditions, under air | High activity and stability, low catalyst loading. | At least 10 cycles without loss of activity. | rsc.orgnih.gov |

| SnO₂ Nanoparticles | Water, Room Temperature | Benign solvent, short reaction time (5-10 min), high yields. | Reusable for at least three cycles. | iau.ir |

| SiO₂ Nanoparticles | Solvent-free, Room Temperature | Avoids toxic solvents, offers a large number of active sites. | Regenerable. | rsc.org |

| Magnetic Nanoparticles (Fe₃O₄ based) | Ethanol, Room Temperature | Easy magnetic separation, high selectivity. | Easily recycled. | rsc.org |

Development of Solvent-Free and Environmentally Benign Protocols

Minimizing or eliminating the use of volatile and toxic organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental and economic benefits, including reduced waste, lower processing costs, and simplified workup procedures ias.ac.intandfonline.com.

Several solvent-free protocols for quinoxaline synthesis have been developed, often employing mechanochemistry (grinding or homogenization) to facilitate the reaction between starting materials tandfonline.comtandfonline.comrsc.org. For example, quinoxaline derivatives can be synthesized in excellent yields by grinding 1,2-diamines and 1,2-diketones with a catalytic amount of p-toluenesulfonic acid at room temperature tandfonline.com. Another innovative approach involves using a mini cell homogenizer, which allows for a solvent-free and catalyst-free synthesis of quinoxalines within minutes in quantitative yields rsc.org.

These solvent-free methods are frequently combined with the use of recyclable solid catalysts, such as silica nanoparticles or cellulose sulfuric acid, to further enhance their green credentials rsc.orgtandfonline.com. The reaction between o-phenylenediamines and 1,2-dicarbonyl compounds can be efficiently catalyzed by nano-γ-Fe₂O₃–SO₃H under solvent-free conditions, demonstrating the synergy between nanocatalysis and solventless protocols rsc.org.

In addition to completely eliminating solvents, the use of environmentally benign solvents like water or ethanol represents a significant step towards greener synthesis nih.govscilit.com. Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature iau.ir. The development of catalysts that are effective in aqueous media, such as SnO₂ nanoparticles, has made water-based quinoxaline synthesis a practical and sustainable alternative iau.ir.

| Protocol | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Grinding | p-Toluenesulfonic acid (10 mol%) | 5 min | High (e.g., 90% for 2,3-diphenylquinoxaline) | tandfonline.com |

| Homogenization | Catalyst-free, 4000 rpm | A few minutes | Quantitative | rsc.org |

| Grinding | Cellulose Sulfuric Acid | Not specified | Good to excellent | tandfonline.com |

| Stirring in Water | SnO₂ Nanoparticles (1 mol%) | 5-10 min | High (85-88%) | iau.ir |

Reactivity and Chemical Transformations of 2 Hydrazino 3 Trifluoromethyl Quinoxaline

Reactions of the Hydrazino Moiety

The hydrazino group (-NHNH2) at the C2 position of the quinoxaline (B1680401) ring is the primary site of reactivity. Its two nitrogen atoms, possessing lone pairs of electrons, render it a potent nucleophile, readily participating in condensation and cyclization reactions.

Condensation with Carbonyl Compounds (Aldehydes and Ketones) for Hydrazone Formation

2-Hydrazino-3-(trifluoromethyl)quinoxaline readily undergoes condensation reactions with a wide range of aldehydes and ketones. This reaction, typically carried out in a suitable solvent like ethanol (B145695) and often catalyzed by a small amount of acid, results in the formation of the corresponding hydrazones. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

This reaction is of significant synthetic utility as it allows for the introduction of a diverse array of substituents onto the quinoxaline scaffold, leading to the generation of large libraries of compounds for biological screening. For instance, reaction with various aromatic aldehydes yields a series of N'-benzylidene-N-(3-(trifluoromethyl)quinoxalin-2-yl)hydrazines.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Resulting Hydrazone |

| Benzaldehyde | N'-benzylidene-N-(3-(trifluoromethyl)quinoxalin-2-yl)hydrazine |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-N-(3-(trifluoromethyl)quinoxalin-2-yl)hydrazine |

| Acetone | N'-(propan-2-ylidene)-N-(3-(trifluoromethyl)quinoxalin-2-yl)hydrazine |

This table is illustrative and represents the general reaction outcome.

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of the hydrazino group makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of two new bonds, leading to the construction of a new ring fused to the quinoxaline system.

The reaction of hydrazines with α,β-unsaturated aldehydes and ketones is a well-established method for the synthesis of 2-pyrazolines. In this context, this compound can react with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of an acid catalyst to yield 1,3,5-trisubstituted 2-pyrazolines. The reaction is believed to proceed through an initial Michael addition of the hydrazine (B178648) to the β-carbon of the enone, followed by intramolecular cyclization and dehydration.

Furthermore, reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, provides a direct route to pyrazole (B372694) derivatives. The reaction typically involves initial condensation to form a hydrazone intermediate, which then undergoes cyclization to afford the stable aromatic pyrazole ring. This leads to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline.

A significant application of this compound is in the synthesis of the fused 1,2,4-triazolo[4,3-a]quinoxaline ring system. This transformation can be achieved through several routes. One common method involves the reaction of the hydrazinoquinoxaline with carboxylic acids or their derivatives, such as orthoesters. For example, treatment with triethyl orthoformate in the presence of an acid catalyst leads to the formation of the parent 4-(trifluoromethyl)- fao.orgchim.itresearchgate.nettriazolo[4,3-a]quinoxaline.

Another approach involves a two-step process where the hydrazino compound is first condensed with an aldehyde to form a hydrazone, which is then subjected to oxidative cyclization. Reagents like chloranil (B122849) are often used for this purpose to facilitate the ring closure. This method allows for the introduction of a substituent at the 1-position of the triazolo ring, corresponding to the aldehyde used in the initial step.

Table 2: Synthesis of 1,2,4-Triazolo[4,3-a]quinoxaline Derivatives

| Reagent | Product |

| Triethyl orthoformate | 4-(Trifluoromethyl)- fao.orgchim.itresearchgate.nettriazolo[4,3-a]quinoxaline |

| Acetic anhydride | 1-Methyl-4-(trifluoromethyl)- fao.orgchim.itresearchgate.nettriazolo[4,3-a]quinoxaline |

| Benzaldehyde (followed by oxidation) | 1-Phenyl-4-(trifluoromethyl)- fao.orgchim.itresearchgate.nettriazolo[4,3-a]quinoxaline |

This table illustrates common synthetic routes to the titled fused heterocyclic system.

The reaction of 3-aroylmethyl-2-(trifluoromethyl)quinoxalines with an excess of hydrazine hydrate (B1144303) has been shown to produce 4-arylamino-3-(trifluoromethyl)pyridazines. fao.org This reaction proceeds through a complex rearrangement and cyclization mechanism. Notably, this transformation is often accompanied by the formation of side-products with the pyridazino[3,4-b]quinoxaline (B15494367) skeleton. fao.org This suggests that under certain conditions, the hydrazino group of a quinoxaline derivative can participate in the formation of a fused pyridazine (B1198779) ring. The reaction likely involves the quinoxaline nitrogen atoms in the cyclization process, leading to the tetracyclic pyridazino[3,4-b]quinoxaline system.

Reactivity of the Quinoxaline Core

The quinoxaline ring itself is an electron-deficient aromatic system due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring. This electron deficiency is further intensified by the powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group at the C3 position. Conversely, the hydrazino group at the C2 position is an electron-donating group through resonance.

This electronic push-pull arrangement significantly influences the reactivity of the quinoxaline core. The benzene (B151609) portion of the molecule is activated towards electrophilic substitution by the electron-donating hydrazino group, while the pyrazine ring is highly deactivated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogens and the trifluoromethyl group.

However, direct electrophilic or nucleophilic substitution on the benzene ring of this compound is not commonly reported, as the reactivity of the hydrazino group typically dominates. Any reactions targeting the quinoxaline core would likely require protection of the hydrazino moiety. The strong electron-withdrawing nature of the trifluoromethyl group can make nucleophilic aromatic substitution of a suitable leaving group on the benzene ring feasible, particularly at positions ortho and para to an activating group. nih.gov

Nucleophilic Substitution Reactions on the Quinoxaline Ring

The quinoxaline ring, particularly when substituted with electron-withdrawing groups like the trifluoromethyl moiety, is susceptible to nucleophilic attack. While direct nucleophilic substitution on the quinoxaline ring of this compound itself is not extensively documented, the reactivity can be inferred from related quinoxaline systems. The electron-deficient nature of the pyrazine ring within the quinoxaline system facilitates the displacement of suitable leaving groups.

In analogous systems, such as 2-chloroquinoxalines, the chloro group is readily displaced by various nucleophiles. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine hydrate selectively yields 2-chloro-3-hydrazinylquinoxaline, demonstrating the susceptibility of the C2/C3 positions to nucleophilic substitution. iau.ir This intermediate can then undergo further substitution reactions. The presence of a trifluoromethyl group at the C3 position is expected to further activate the quinoxaline ring towards nucleophilic attack, although it may also influence the regioselectivity of such reactions.

The hydrazino group itself is a powerful nucleophile and can participate in intramolecular cyclization reactions, which are a dominant aspect of its chemistry. Condensation of 2-hydrazinoquinoxalines with various carbonyl compounds, orthoesters, and other electrophiles leads to the formation of fused heterocyclic systems, most notably iau.irfao.orgresearchgate.nettriazolo[4,3-a]quinoxalines. iau.irmdpi.com This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the hydrazine moiety, followed by cyclization and dehydration.

A variety of reagents can be employed for the construction of the triazole ring, as illustrated in the table below.

| Reagent | Product Type | Reference |

| Orthoesters (e.g., triethylorthoformate) | 1-Substituted- iau.irfao.orgresearchgate.nettriazolo[4,3-a]quinoxalines | iau.ir |

| Aldehydes | 1-Substituted- iau.irfao.orgresearchgate.nettriazolo[4,3-a]quinoxalines | mdpi.com |

| Chloroacetyl chloride | 1-Chloromethyl iau.irfao.orgresearchgate.nettriazolo[4,3-a]quinoxalines | mdpi.com |

| Ethyl chloroacetate | Dihydro iau.irfao.orgresearchgate.nettriazino[4,3-a]quinoxalin-2-ones | mdpi.com |

| Ethyl acetoacetate | 2-Quinoxalinylhydrazonobutanoates | mdpi.com |

| Acetylacetone | 2-Quinoxalinylhydrazono-2-pentanones | mdpi.com |

These reactions highlight that the primary reactivity of the hydrazino group is its nucleophilic character, leading to the formation of new heterocyclic rings fused to the quinoxaline core.

Oxidation and Reduction Pathways of the Quinoxaline Ring System

The formation of iau.irfao.orgresearchgate.nettriazolo[4,3-a]quinoxalines from 2-hydrazinoquinoxalines and aldehydes can involve an oxidation-reduction mechanism, where an oxidizing agent like chloranil is used to facilitate the cyclization. mdpi.com

Reduction of the quinoxaline ring is also a known transformation, although it is less commonly reported for derivatives bearing a trifluoromethyl group. The electron-withdrawing nature of the CF3 group would likely make the ring more susceptible to reduction.

Cross-Coupling Reactions and Functionalization (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinoxalines. While there is a lack of specific examples for this compound, the principles of these reactions can be applied. For cross-coupling to occur, a suitable leaving group (e.g., a halogen) is typically required on the quinoxaline ring.

The palladium-catalyzed C-N coupling of hydrazine with (hetero)aryl chlorides and bromides has been reported to form aryl hydrazines. nih.gov This suggests that if a halogen were present on the quinoxaline ring of a precursor, the hydrazino group could potentially be introduced via a cross-coupling reaction.

More commonly, cross-coupling reactions are used to introduce carbon-carbon or carbon-heteroatom bonds. For instance, Suzuki cross-coupling reactions have been employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates, demonstrating the utility of palladium catalysis in building complex heterocyclic systems. mdpi.com If this compound were to be functionalized via cross-coupling, it would likely require prior modification to introduce a halide or another suitable coupling partner onto the quinoxaline ring.

Chemical Modifications Involving the Trifluoromethyl Group (if applicable to the hydrazino compound itself)

The trifluoromethyl (CF3) group is generally considered to be highly stable and chemically inert under many reaction conditions. mdpi.com Its strong carbon-fluorine bonds make it resistant to many chemical transformations. Consequently, direct chemical modifications of the trifluoromethyl group on the this compound molecule itself are not commonly reported in the literature.

The primary role of the trifluoromethyl group in the reactivity of this compound is its powerful electron-withdrawing effect. mdpi.com This effect has a significant impact on the properties of the quinoxaline ring:

Increased Electrophilicity: The CF3 group deactivates the quinoxaline ring towards electrophilic substitution but activates it towards nucleophilic substitution, as discussed in section 3.2.1.

Increased Acidity: The CF3 group can increase the acidity of nearby N-H protons.

Enhanced Lipophilicity: The presence of the trifluoromethyl group generally increases the lipophilicity of the molecule. mdpi.com

Mechanistic and Theoretical Insights into 2 Hydrazino 3 Trifluoromethyl Quinoxaline Chemistry

Elucidation of Reaction Mechanisms and Pathways

The reactions of 2-hydrazino-3-(trifluoromethyl)quinoxaline, particularly its cyclocondensation with 1,3-dicarbonyl compounds, are not simple one-step processes. They proceed through a series of intermediates and equilibria that dictate the final product distribution.

Investigation of Reaction Intermediates (e.g., Hydrazone Intermediates)

The initial step in the reaction of this compound with carbonyl compounds, such as 1,3-diketones, involves the formation of a hydrazone intermediate. rsc.org This occurs through the nucleophilic attack of the terminal nitrogen of the hydrazino group onto one of the carbonyl carbons. These hydrazone intermediates are often stable enough to be isolated or can be generated in situ before subsequent cyclization. researchgate.netnih.gov

In reactions with unsymmetrical β-diketones, the initial condensation can occur at either carbonyl group, leading to two possible regioisomeric hydrazones. The subsequent intramolecular cyclization of these hydrazones determines the final structure of the resulting fused heterocyclic system, such as pyrazoles. For instance, the reaction of hydrazinylquinoxalines with 2-hydroxyimino-1,3-diketones has been shown to proceed through the formation of hydrazone intermediates before cyclizing to form nitroso-pyrazolylquinoxalines. rsc.org

Furthermore, in reactions with trifluoromethyl-β-diketones, heterocyclic hydrazines are known to form stable 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediates (also known as hydroxypyrazolines) via intramolecular cyclization of the initial hydrazone. researchgate.netcapes.gov.br These cyclic hemiaminals are key branching points in the reaction pathway, as their subsequent dehydration can lead to different regioisomeric pyrazole (B372694) products.

Role of Tautomeric Equilibria in Guiding Reaction Outcomes (e.g., Hydroxypyrazoline-Ketoimine Tautomerism)

Tautomerism plays a critical role in the chemistry of this compound and its derivatives. The initial hydrazone intermediates can exist in equilibrium with their enehydrazine tautomers. reddit.com This equilibrium can influence the subsequent cyclization steps.

A crucial tautomeric equilibrium involves the hydroxypyrazoline intermediate. This intermediate can exist in equilibrium with an open-chain ketoimine form. The stability and reactivity of these tautomers are influenced by substituents and reaction conditions. The dehydration of the hydroxypyrazoline intermediate is a key step that leads to the final aromatic pyrazole ring. Theoretical studies on analogous systems, such as the reaction between arylhydrazines and fluorinated β-diketones, suggest that the reaction outcome is kinetically controlled by the dehydration of intermediate dihydroxypyrazolidines. researchgate.net The relative stability of the possible transition states for water elimination from the tautomeric forms of the hydroxypyrazoline dictates which regioisomeric pyrazole is formed.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The presence of two distinct reactive centers in both this compound (the two nitrogens of the hydrazino group) and its reaction partners (e.g., unsymmetrical 1,3-diketones) introduces the challenge of regioselectivity. researchgate.netbeilstein-journals.org

In the cyclocondensation with a β-diketone like trifluoroacetylacetone, the initial nucleophilic attack of the hydrazine (B178648) can occur at either the acetyl carbonyl or the more electrophilic trifluoroacetyl carbonyl. The strong electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the adjacent carbonyl carbon, making it the preferred site of initial attack. researchgate.netnih.gov This initial regioselective condensation is followed by intramolecular cyclization. The subsequent dehydration of the resulting hydroxypyrazoline intermediate can lead to two possible regioisomeric pyrazoles. Studies on the closely related 2-hydrazino-4-methylquinoline (B188251) have shown that reactions with trifluoromethyl-β-diketones can yield both 3-substituted-1-(quinolin-2-yl)-5-trifluoromethylpyrazoles and 5-substituted-1-(quinolin-2-yl)-3-trifluoromethylpyrazoles, with the product ratio depending on the specific diketone used. capes.gov.br This highlights that both electronic and steric factors control the final regiochemical outcome.

Stereoselectivity can be a factor in the formation of the intermediate 4,5-dihydropyrazoles, which contain stereocenters. However, these intermediates are typically dehydrated under the reaction conditions to form the aromatic pyrazole ring, thus ablating the stereochemical information.

Electronic and Steric Influences of Substituents on Reactivity

The reactivity and selectivity of this compound are profoundly governed by the electronic and steric properties of its two key functional groups.

Impact of the Trifluoromethyl Group on Reaction Selectivity and Rate

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its primary influence is through a strong negative inductive effect (-I).

Electronic Effects:

Increased Electrophilicity of the Quinoxaline (B1680401) Ring: The -CF₃ group deactivates the quinoxaline ring towards electrophilic substitution but activates it towards nucleophilic attack.

Modulation of Hydrazino Group Nucleophilicity: By withdrawing electron density from the quinoxaline ring, the -CF₃ group reduces the nucleophilicity of the attached hydrazino moiety compared to an unsubstituted analogue. This can affect the rate of initial condensation with carbonyl compounds.

Activation of Reaction Partners: In reactions where the CF₃ group is part of the electrophile (e.g., in trifluoromethyl-β-diketones), it significantly increases the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack. researchgate.netnih.gov This is a key factor in controlling regioselectivity.

Steric Effects:

The trifluoromethyl group is bulkier than a methyl group and can exert steric hindrance. mdpi.comnih.gov This can influence the approach of reagents and affect the relative stability of transition states, thereby impacting both reaction rates and selectivity. For instance, steric crowding can disfavor certain reaction pathways, leading to higher regioselectivity.

The table below summarizes the key properties and effects of the trifluoromethyl group.

| Property | Description | Impact on Reactivity |

| Electronic Effect | Strong electron-withdrawing (Inductive) | Decreases nucleophilicity of the hydrazino group; Activates adjacent electrophilic centers. nih.govmdpi.com |

| Steric Effect | Larger than a methyl group | Can influence transition state stability and direct regiochemical outcomes. nih.gov |

| Lipophilicity | High | Affects solubility and interaction with biological targets. mdpi.com |

| Metabolic Stability | High | Resistant to oxidative metabolism. |

Role of the Hydrazino Moiety in Directing Chemical Transformations

The hydrazino (-NHNH₂) group is the primary center of nucleophilicity and the key functional group for building new heterocyclic rings onto the quinoxaline core.

Nucleophilic Reactivity: The terminal -NH₂ group is a potent nucleophile, readily reacting with a wide range of electrophiles, including aldehydes, ketones, and acyl chlorides, to form hydrazones and other derivatives. researchgate.netnih.gov

Cyclization Precursor: The di-nucleophilic nature of the hydrazino group is fundamental to its role in heterocyclic synthesis. After the initial condensation to form a hydrazone, the second nitrogen atom can participate in an intramolecular cyclization to form stable five- or six-membered rings. mdpi.comresearchgate.netresearchgate.net For example, reaction with 1,3-dicarbonyls leads to pyrazoles, while reaction with α-halo ketones or esters can lead to triazines or other fused systems. mdpi.comresearchgate.net

Directing Group: The hydrazino group dictates the type of synthetic transformations the molecule undergoes. Its presence makes cyclocondensation reactions the most prominent chemical characteristic of this compound, leading to the formation of various fused and appended heterocyclic systems like pyrazolo[1,5-a]quinoxalines. nih.govresearchgate.netnih.gov

The interplay between the electron-withdrawing trifluoromethyl group and the nucleophilic, ring-forming hydrazino group defines the mechanistic landscape of this compound chemistry, enabling the regioselective synthesis of complex heterocyclic structures.

Structural Characterization and Spectroscopic Elucidation of 2 Hydrazino 3 Trifluoromethyl Quinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of quinoxaline (B1680401) derivatives. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional experiments, a complete structural picture can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides crucial information about the protons in the molecule. For 2-Hydrazino-3-(trifluoromethyl)quinoxaline, the spectrum is expected to show distinct regions for the aromatic protons of the quinoxaline core and the protons of the hydrazino (-NHNH₂) moiety.

Aromatic Region: The four protons on the benzene (B151609) ring of the quinoxaline skeleton typically appear as a complex multiplet system in the downfield region (approximately δ 7.0–8.5 ppm). The exact chemical shifts and coupling patterns depend on the solvent and the electronic environment.

Hydrazino Group Protons: The protons of the amino (-NH₂) and imino (-NH) groups of the hydrazino substituent are exchangeable with deuterium (B1214612) oxide (D₂O). They generally appear as broad singlets. In DMSO-d₆, the -NH proton can be found at δ ~9.50 ppm, while the -NH₂ protons may appear around δ 4.23 ppm, as seen in related structures like 2-hydrazino-3-hydroxy quinoxaline. wikipedia.orgnih.gov

In derivatives where the hydrazino group is further substituted, such as in hydrazones, the signal for the azomethine proton (-N=CH-) typically appears as a singlet in the range of δ 8.4 ppm. wikipedia.org The specific chemical shifts for various derivatives provide insight into the electronic effects of the substituents on the quinoxaline ring. For instance, in 1-(3'-methylquinoxalin-2'-yl)-3,5-dimethylpyrazole, the protons of the methyl groups on the pyrazole (B372694) and quinoxaline rings show distinct singlets at δ 2.25, 2.29, and 2.69 ppm. worktribe.com

Table 1: Selected ¹H NMR Data for this compound Derivatives and Related Compounds

| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) and Assignment |

| 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one | DMSO-d₆ | 12.19, 9.50 (s, 2H, 2NH), 7.57 (s, 1H, Ar-H), 7.46 (d, J=7.6 Hz, 1H, Ar-H), 7.38 (d, J=8.2 Hz, 1H, Ar-H) nih.gov |

| 2-hydrazino 3-hydroxy quinoxaline | DMSO-d₆ | 7.77 & 7.87 (d, 2H, quinoxaline ring), 6.2 (br, 1H, NH), 4.23 (br, 2H, NH₂) wikipedia.org |

| 1-(3'-methylquinoxalin-2'-yl)-3,5-dimethylpyrazole | CDCl₃ | 7.50-8.00 (m, 4H, Ar-H), 6.0 (s, 1H, C4-H pyrazole), 2.69 (s, 3H, C5-CH₃), 2.29 (s, 3H, C3-CH₃), 2.25 (s, 3H, quinox-CH₃) worktribe.com |

| 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline | DMSO-d₆ | 9.34 (s, 1H, -NH), 4.72 (s, 2H, -NH₂) acs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is vital for confirming the carbon skeleton of the molecule. A key feature in the spectrum of 3-(trifluoromethyl)quinoxaline derivatives is the signal corresponding to the carbon atom attached to the trifluoromethyl group (C-3).

This C-3 carbon signal characteristically appears as a quadruplet due to coupling with the three fluorine atoms of the CF₃ group. nih.gov For instance, in derivatives of 6-chloro-2-ethoxycarbonyl-3-trifluoromethyl-quinoxaline 1,4-dioxide, this signal is observed in the range of δ 127–129 ppm with a coupling constant (J) of approximately 33.7 Hz. nih.gov The carbon of the trifluoromethyl group itself also presents a quadruplet, but with a much larger coupling constant (J ≈ 272–274 Hz) and a chemical shift around δ 118.8–118.9 ppm. nih.gov

The other carbon atoms of the quinoxaline ring resonate at their expected chemical shifts, typically between δ 125 and 155 ppm. wikipedia.orgnih.gov The analysis of chemical shifts, particularly of the bridging carbon atoms (C-9 and C-10), is a reliable method for determining the position of substituents in regioisomeric quinoxaline derivatives. biophysics.org

Table 2: Selected ¹³C NMR Data for 3-(Trifluoromethyl)quinoxaline Derivatives

| Compound/Derivative | Solvent | Characteristic Chemical Shift (δ, ppm) and Assignment |

| 6-chloro-2-ethoxycarbonyl-3-trifluoromethyl-7-(piperazin-1-yl)quinoxaline 1,4-dioxide | Not Specified | 127–129 (q, J=33.7 Hz, C-3), 118.8–118.9 (q, J=272–274 Hz, CF₃) nih.gov |

| 1-(3'-methylquinoxalin-2'-yl)-3-methyl-5-phenylpyrazole | Not Specified | 151.36 (C-3 pyrazole), 145.35 (C-5 pyrazole), 106.57 (C-4 pyrazole) worktribe.com |

| Methyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]acetate | Not Specified | 172.12 (C=O), 168.3 (C=O), 52.4 (OCH₃), 41.7 (NHCH₂), 34.6 (SCH₂) nih.gov |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing these compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org

In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. For organofluorine compounds, CF₃ groups typically resonate in the range of δ -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org The precise chemical shift is highly sensitive to the electronic environment of the quinoxaline ring and can be influenced by solvent polarity and the presence of other substituents. wikipedia.org This technique is invaluable for confirming the presence and purity of the trifluoromethylated compound and for studying its interactions, as any change in the local environment can cause a discernible shift in the ¹⁹F signal.

Two-Dimensional (2D) NMR Experiments for Connectivity and Regioisomer Analysis (e.g., COSY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY is essential for tracing the connectivity of the protons on the benzene portion of the quinoxaline ring, helping to assign their specific positions (e.g., H-5, H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of the carbon signals for C-5, C-6, C-7, and C-8 based on the previously assigned proton signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides direct information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the hydrazino group, the quinoxaline core, and the trifluoromethyl substituent.

N-H Vibrations: The hydrazino group gives rise to characteristic stretching vibrations in the 3100–3500 cm⁻¹ region. Typically, two distinct bands are observed for the -NH₂ group, corresponding to asymmetric and symmetric stretching. For example, in the related 2-hydrazino 3-hydroxy quinoxaline, these bands appear at 3288 cm⁻¹ and 3186 cm⁻¹. wikipedia.org A separate band for the -NH stretch is also expected in this region. wikipedia.org N-H deformation (bending) vibrations are typically observed around 1500–1650 cm⁻¹. wikipedia.org

C=N and C=C Vibrations: The stretching vibrations of the C=N bonds within the quinoxaline pyrazine (B50134) ring and the C=C bonds of the aromatic system typically appear in the 1450–1650 cm⁻¹ region. wikipedia.org A strong band around 1625 cm⁻¹ is often attributed to the C=N stretching mode. wikipedia.org

C-F Vibrations: The trifluoromethyl group is characterized by very strong and distinct absorption bands corresponding to the C-F stretching vibrations, which typically occur in the range of 1000–1400 cm⁻¹.

Aromatic C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. C-H out-of-plane bending vibrations appear in the 700–900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Table 3: Characteristic FTIR Absorption Bands for Quinoxaline Derivatives

| Compound/Derivative | Wavenumber (cm⁻¹) | Assignment |

| 2-hydrazino 3-hydroxy quinoxaline | 3288, 3186 | NH of NH₂ wikipedia.org |

| 1625 | C=N Stretch wikipedia.org | |

| 1191 | C-N Stretch wikipedia.org | |

| 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one | 3312, 3245 | NH₂, 2NH nih.gov |

| 1678 | C=O nih.gov | |

| 1621 | C=N nih.gov | |

| 1332, 1155 | SO₂ nih.gov | |

| 1-(3'-methylquinoxalin-2'-yl)-3,5-dimethylpyrazole | 1572, 1489 | C=N, C=C worktribe.com |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of novel compounds. High-resolution mass spectrometry, in particular, offers the precision required to validate proposed molecular formulas.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which serve as a definitive method for confirming the elemental composition of a molecule. For quinoxaline derivatives, this technique is crucial for validating the successful synthesis of the target structure by comparing the experimentally measured mass with the theoretically calculated mass. researchgate.net Techniques like Electrospray Ionization (ESI) are often employed for the analysis of novel synthetic quinoxalinone derivatives, typically observing the protonated molecule [M+H]⁺. nih.gov

For the title compound, this compound, the exact mass of its protonated form ([C₉H₈F₃N₄]⁺) would be calculated and then compared to the experimental value obtained from the HRMS instrument. A minimal difference between these values, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for Molecular Formula Validation of this compound

| Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

| C₉H₇F₃N₄ | [M+H]⁺ | 229.0701 | 229.0705 | 1.75 |

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, probes the electronic transitions within a molecule. The resulting spectrum provides valuable information about the conjugated systems present in the compound. The spectra of quinoxaline derivatives are typically characterized by distinct absorption bands corresponding to π→π* and n→π* transitions. vixra.org

The quinoxaline core, being a π-deficient aromatic system, gives rise to intense absorption bands, usually in the UV region. For instance, a quinoxaline dihydrazone derivative (DHQ) exhibits three absorption bands at 239, 312, and 361 nm. nih.gov Another study on 2,3-diphenylquinoxaline (B159395) derivatives identified the π→π* transition at approximately 250 nm and the n→π* transition around 348 nm. vixra.org The introduction of a trifluoromethyl group, a strong electron-withdrawing group, and a hydrazino group, an electron-donating group, onto the quinoxaline scaffold is expected to modulate the energies of these transitions. These substitutions can cause shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (chromic) wavelengths, reflecting changes in the electronic structure of the molecule. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can further aid in the assignment of these electronic transitions. ias.ac.in

Table 2: UV-Visible Absorption Maxima for Selected Quinoxaline Derivatives

| Compound | Solvent | λmax (nm) | Transition Type (Tentative) |

| Quinoxaline Dihydrazone (DHQ) | Not Specified | 239, 312, 361 | π→π* / n→π |

| 6-methyl-2,3-diphenylquinoxaline | Not Specified | 248.5 | π→π |

| 6-methyl-2,3-diphenylquinoxaline | Not Specified | 347.5 | n→π* |

| (E)-4-phenyl-2-(2-(...)-hydrazineyl)thiazole | DCM / DMSO | ~303, ~318 | Not Specified |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. nih.gov

For hydrazino-quinoxaline derivatives, crystallographic studies reveal important structural features. For example, the analysis of a quinoxaline dihydrazone (DHQ) showed that the quinoxaline moiety is nearly coplanar. nih.gov The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π–π stacking. In the crystal structure of DHQ, molecules are linked by C–H···N interactions and are further stabilized by π–π stacking between the pyrazine and benzene rings of adjacent molecules. nih.gov Similar interactions would be expected in the crystal lattice of this compound, with the potential for N-H···N hydrogen bonds involving the hydrazino group, which would significantly influence the supramolecular architecture. nih.gov The analysis of hydrazone derivatives often reveals triclinic or other crystal systems, with specific space groups like P-1. nih.govmdpi.com

Table 3: Representative Crystallographic Data for a Hydrazone Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

| γ (°) | 109.638(6) |

| Volume (ų) | 1334.36 |

| Z | 2 |

| Data derived from a representative Isatin-s-Triazine Hydrazone derivative for illustrative purposes. mdpi.com |

Computational Chemistry and Molecular Modeling Studies of 2 Hydrazino 3 Trifluoromethyl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds with high accuracy.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2-Hydrazino-3-(trifluoromethyl)quinoxaline, this process would involve calculating the electronic energy at various atomic arrangements to find the one with the minimum energy. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. researchgate.net

The optimization would reveal crucial geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoxaline (B1680401) ring system and the orientation of the hydrazino (-NHNH2) and trifluoromethyl (-CF3) substituents would be determined. In similar heterocyclic compounds, DFT calculations have been successfully used to compare theoretical structures with experimental data from X-ray crystallography, often showing excellent correlation. nih.gov Conformational analysis would further explore different spatial arrangements (conformers) of the flexible hydrazino group to identify the most stable conformation.

Table 1: Illustrative Geometric Parameters from DFT Optimization (Note: This table is hypothetical and illustrates the type of data obtained from a DFT geometry optimization study.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N(Hydrazino) | ~1.38 Å |

| Bond Length | C3-C(CF3) | ~1.51 Å |

| Bond Angle | N1-C2-C3 | ~120° |

| Dihedral Angle | C3-C2-N-N | ~0° or ~180° |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoxaline derivatives, the distribution of these orbitals is typically spread across the aromatic system. The electron-withdrawing trifluoromethyl group and the electron-donating hydrazino group would significantly influence the energies and localizations of the HOMO and LUMO in the target molecule. DFT calculations provide quantitative values for these energies, which are then used to calculate global reactivity descriptors. researchgate.net

Table 2: Illustrative Electronic Properties from DFT Calculations (Note: The values in this table are representative examples based on similar heterocyclic compounds and are for illustrative purposes.)

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis Chemical Shifts)

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used with DFT to calculate the 1H and 13C NMR chemical shifts. These theoretical values generally show a strong linear correlation with experimental spectra, aiding in the correct assignment of signals. scispace.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an infrared (IR) spectrum. These calculations help in assigning the vibrational modes of functional groups, such as the N-H stretches of the hydrazino group and the C-F stretches of the trifluoromethyl group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. scispace.com This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum, providing insight into the electronic transitions, often corresponding to π→π* or n→π* transitions within the quinoxaline core.

Molecular Modeling for Reaction Pathways and Intermediates

Computational modeling can map out the energetic landscape of a chemical reaction. By calculating the energies of reactants, transition states, and products, a minimum energy pathway can be determined. For this compound, this could involve modeling its synthesis, such as the hydrazinolysis of a precursor like 2-chloro-3-(trifluoromethyl)quinoxaline.

These studies can identify key reaction intermediates and calculate the activation energies required for each step, providing a deeper understanding of the reaction mechanism. For example, theoretical calculations on related quinoxaline derivatives have helped determine which position on the ring is more favorable for nucleophilic substitution.

Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. jhuapl.edu Computational chemistry provides a powerful means to predict the NLO properties of new molecules. The key parameters, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT.

Molecules with significant NLO properties often possess a donor-acceptor structure, which facilitates intramolecular charge transfer (ICT). In this compound, the hydrazino group can act as an electron donor and the trifluoromethyl-substituted quinoxaline core as an electron acceptor. DFT calculations could quantify the hyperpolarizability (β) of this molecule to assess its potential as an NLO material. Studies on other organic compounds have demonstrated that theoretical calculations can effectively screen candidates for promising NLO properties. nih.govrsc.org

Molecular Docking Studies (focused on chemical binding interactions with molecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Quinoxaline derivatives are known to exhibit a wide range of biological activities, and docking studies can rationalize these activities at a molecular level. nih.gov For example, various quinoxaline derivatives have been docked into the active sites of enzymes like COX-2, EGFR, and DNA gyrase to predict their binding affinity and interaction modes. researchgate.netrsc.org A docking study of this compound would involve placing the molecule into the binding site of a target protein and scoring the interaction. The results would highlight key binding interactions, such as hydrogen bonds between the hydrazino group and amino acid residues, or hydrophobic interactions involving the quinoxaline ring. Such studies are crucial for the rational design of new, more potent inhibitors. nih.gov

Advanced Chemical Applications and Future Research Directions

Utilization as Versatile Chemical Building Blocks for Complex Molecular Architectures

The presence of both a nucleophilic hydrazine (B178648) moiety and an aromatic quinoxaline (B1680401) scaffold makes 2-hydrazino-3-(trifluoromethyl)quinoxaline a valuable precursor for the synthesis of more complex molecular structures. The hydrazine group can readily react with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form hydrazones and other derivatives. nih.gov These reactions can be employed to construct larger, multi-component molecules.

For instance, the reaction with diketones can lead to the formation of pyrazole-containing quinoxaline hybrids, which are known to exhibit a range of biological activities. johnshopkins.edu Similarly, reactions with other bifunctional reagents can be used to synthesize fused heterocyclic systems, incorporating the quinoxaline unit into a larger polycyclic framework. mdpi.com The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity in bioactive molecules, adds another layer of utility to this building block in the context of medicinal chemistry. nih.gov The synthesis of novel quinoxaline derivatives incorporating hydrazone and pyrazole (B372694) moieties has been reported as a strategy for developing new antimicrobial agents. johnshopkins.edu

Future research is likely to focus on exploiting the reactivity of the hydrazine group to construct a diverse library of quinoxaline derivatives. These efforts could lead to the discovery of new compounds with interesting pharmacological or material properties. The development of one-pot, multi-component reactions involving this compound could provide efficient routes to complex molecular architectures.

Applications in Material Science and Functional Materials

The quinoxaline core is a well-established component in the design of functional organic materials due to its electron-deficient nature and rigid, planar structure. The incorporation of a trifluoromethyl group further enhances its electron-accepting properties, making this compound a promising candidate for various applications in material science.

Quinoxaline-based compounds have been successfully utilized in the development of fluorescent dyes and probes. rsc.org The intramolecular charge transfer (ICT) character of many quinoxaline derivatives gives rise to their interesting photophysical properties. The hydrazine group in this compound can serve as a recognition site for specific analytes. For example, hydrazine-containing compounds are known to react with aldehydes and ketones, a reaction that can be coupled with a change in fluorescence, forming the basis of a "turn-on" or "turn-off" fluorescent probe. bohrium.com

The development of fluorescent probes for the detection of hydrazine itself is an active area of research due to its toxicity. nih.gov While this compound is a hydrazine derivative, its core structure could be modified to create probes for other analytes. The strong electron-withdrawing nature of the trifluoromethyl group can be expected to influence the photophysical properties of any derived dyes or probes, potentially leading to enhanced sensitivity or a shift in the emission wavelength. nih.gov

Future work in this area could involve the synthesis of Schiff base derivatives of this compound and the evaluation of their photophysical properties upon interaction with various analytes. The goal would be to develop selective and sensitive fluorescent probes for applications in environmental monitoring and biological imaging.

The electron-deficient quinoxaline moiety is a common building block in the design of n-type organic semiconductors. nih.govrsc.org These materials are essential components of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms or trifluoromethyl groups into the quinoxaline core is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. nih.govrsc.org

Therefore, this compound could serve as a precursor for the synthesis of novel organic semiconductors. The hydrazine group can be transformed into other functional groups or used as a linking unit to incorporate the trifluoromethyl-quinoxaline moiety into a larger conjugated system, such as a π-conjugated polymer. rsc.org Polymers based on pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated semiconductor performance in organic thin film transistors. rsc.orgresearchgate.netuwaterloo.ca

The rational design of new materials based on this compound could lead to organic semiconductors with improved performance and stability. Research could focus on synthesizing and characterizing new quinoxaline-based polymers and small molecules, and evaluating their performance in electronic devices.

Role as Derivatization Reagents in Analytical Chemistry (e.g., for LC-MS based Metabolomic Analysis)

Derivatization is a common strategy in analytical chemistry to improve the chromatographic and mass spectrometric properties of analytes. mdpi.com Hydrazine-containing reagents are particularly useful for the derivatization of carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This is highly relevant in the field of metabolomics, where many important metabolites are carbonyls.

A close analog, 2-hydrazinoquinoline (B107646) (HQ), has been successfully employed as a derivatization reagent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples by liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govresearchgate.netnih.gov The derivatization with HQ improves the chromatographic retention of these polar metabolites on reversed-phase columns and enhances their ionization efficiency in the mass spectrometer. umn.edu

Given the structural similarity, this compound is expected to exhibit similar reactivity towards carbonyls and carboxylic acids. The presence of the trifluoromethyl group could offer additional advantages. For instance, the high electronegativity of fluorine atoms can improve the ionization efficiency of the derivatized analytes. Furthermore, the distinct isotopic signature of the trifluoromethyl group could aid in the identification of derivatized compounds in complex biological matrices.

Future research should explore the potential of this compound as a derivatization reagent for metabolomic analysis. This would involve optimizing the derivatization reaction conditions and evaluating the performance of the reagent for the analysis of a wide range of metabolites in different biological samples.

Exploration of Structure-Reactivity Relationships for Rational Molecular Design

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to the rational design of new compounds with desired properties. mdpi.com For this compound, the interplay between the quinoxaline core, the hydrazine group, and the trifluoromethyl group is of particular interest.

The electron-withdrawing trifluoromethyl group is expected to decrease the electron density of the quinoxaline ring, which in turn can influence the nucleophilicity of the hydrazine group. A detailed study of the reactivity of this compound in various chemical transformations would provide valuable insights into these electronic effects.

Computational modeling, such as density functional theory (DFT) calculations, could be employed to predict the reactivity of different sites in the molecule and to understand the mechanism of its reactions. beilstein-journals.org This theoretical data, combined with experimental results, would establish a clear structure-reactivity relationship.

This knowledge can then be used to rationally design new molecules based on the this compound scaffold. For example, by modifying the substituents on the quinoxaline ring, it might be possible to fine-tune the reactivity of the hydrazine group for specific applications. Similarly, by understanding how structural modifications affect the electronic properties of the molecule, new materials with optimized optical or electronic properties could be designed. nih.gov

Q & A

Q. What are the optimized synthetic routes for 2-hydrazino-3-(trifluoromethyl)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield synthesis involves reacting 3-(trifluoromethyl)quinoxalin-2(1H)-one with phosphoryl chloride (POCl₃) at 100°C for 4 hours, followed by quenching with ice and purification via column chromatography (dry-loaded on Celite, eluent: cyclohexane/ethyl acetate 4:1). This method achieves yields of 87–91% . Alternative routes include hydrazine substitution of halogenated precursors (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline) under reflux in ethanol, though yields may vary depending on substituent reactivity and solvent choice .

Q. What purification and characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures are effective.

- Characterization :

- 1H/13C NMR : Key signals include hydrazino (–NHNH₂) protons at δ 6.5–7.0 ppm and trifluoromethyl (–CF₃) carbons at ~120 ppm (quartet, J = 270–290 Hz) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 229.1 (C₉H₇F₃N₄⁺) .

- X-ray crystallography (if crystals are obtainable) confirms bond angles and planarity of the quinoxaline core .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, which deactivates the quinoxaline core toward electrophilic substitution but enhances nucleophilic aromatic substitution (SNAr) at positions adjacent to electron-deficient rings. Computational studies (DFT) show that the LUMO is localized on the quinoxaline nitrogen atoms, making them prime sites for nucleophilic attack. Steric hindrance from –CF₃ can limit accessibility to the 3-position, necessitating bulky ligands in catalytic reactions .

Q. What strategies mitigate contradictory bioactivity data in studies of this compound’s anticancer or antimicrobial effects?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve discrepancies:

- Use dose-response curves (IC₅₀ comparisons) across multiple cell lines.

- Perform metabolic stability assays to rule out false negatives due to rapid degradation.

- Validate target engagement via molecular docking (e.g., interactions with HCV NS3/4A protease or DNA topoisomerases) .

- Cross-reference with QSAR models to assess how trifluoromethyl/hydrazino groups modulate logP and binding affinity .

Q. How can computational methods predict the compound’s behavior in catalytic or biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding stability to proteins (e.g., proteases) by analyzing hydrogen bonds and π-π stacking with aromatic residues.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) critical for drug development .

Contradictions and Resolutions

- Synthesis Yield Variability : reports 87–91% yields using POCl₃, while hydrazine substitution () yields 75–82%. This discrepancy may stem from side reactions (e.g., hydrolysis of POCl₃ intermediates) or purity of starting materials. Optimization via moisture-free conditions improves reproducibility.

- Bioactivity Inconsistencies : Anticancer activity in lung cancer cells () contrasts with weaker effects in HCV protease inhibition (). This highlights target-specific behavior, necessitating mechanism-of-action studies for each application.

Key Research Gaps

- Catalytic Applications : Limited data on use in organometallic complexes (e.g., Ru or Pd catalysts) for C–H activation.

- Toxicity Profiling : No in vivo studies on metabolic byproducts or long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.